1-(2-Hydroxy-indan-5-yl)-ethanone
Description
1-(2-Hydroxy-indan-5-yl)-ethanone is a bicyclic aromatic ketone characterized by an indan backbone (a fused benzene and cyclopentane ring) with a hydroxyl (-OH) group at position 2 and an acetyl (ethanone) group at position 4. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-7(12)8-2-3-9-5-11(13)6-10(9)4-8/h2-4,11,13H,5-6H2,1H3 |
InChI Key |
ANIOAWQPWXOTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CC(C2)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-Hydroxy-indan-5-yl)-ethanone and related compounds:
Key Structural Differences
Functional Implications
- Enzyme Inhibition: Compounds with hydroxyl groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, exhibit strong α-glucosidase inhibition, suggesting that the hydroxyl group in 1-(2-Hydroxy-indan-5-yl)-ethanone could similarly enhance binding to enzyme active sites .
- Therapeutic Potential: The DNA-PK inhibitor 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone highlights the role of hydroxyl groups in enhancing therapeutic specificity, a feature that could be leveraged in drug design for 1-(2-Hydroxy-indan-5-yl)-ethanone .
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